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molecular formula C20H38NaO7S B8801838 Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1)

Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1)

Cat. No. B8801838
M. Wt: 445.6 g/mol
InChI Key: CUOSYYRDANYHTL-UHFFFAOYSA-N
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Patent
US06566436B1

Procedure details

98 parts of butyl acrylate and 2 parts of tricyclodecenyl acrylate were polymerized at 65° C. for 3 hours with stirring in 154 parts of water with addition of 2 parts of sodium dioctyl sulfosuccinate (70% strength) as emulsifier and 0.5 part of potassium persulfate. This gave an approximately 40% strength dispersion. The median particle size of the latex was about 100 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([CH:5]([CH2:17]C(OCCCCCCCC)=O)[C:6]([O:8][CH2:9][CH2:10][CH2:11][CH2:12]CCCC)=[O:7])(O)(=O)=O.[Na].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:6]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])[CH:5]=[CH2:17] |f:0.1,2.3.4,^1:28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C(C(=O)OCCCCCCCC)CC(=O)OCCCCCCCC.[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave an approximately 40% strength dispersion

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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